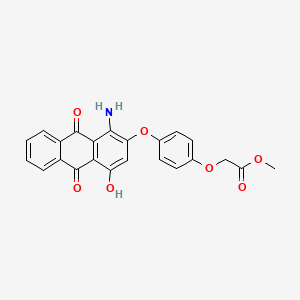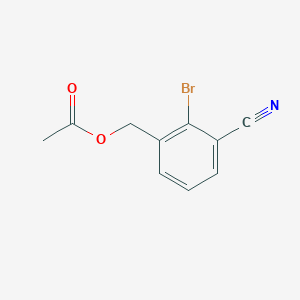
2-Bromo-3-cyanobenzyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-cyanobenzyl acetate is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzyl acetate, where the benzyl group is substituted with bromine and cyano groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-cyanobenzyl acetate typically involves the bromination of 3-cyanobenzyl acetate. One common method is the reaction of 3-cyanobenzyl acetate with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-cyanobenzyl acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.
Oxidation: The acetate group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Reduction: Formation of 2-bromo-3-aminobenzyl acetate.
Oxidation: Formation of 2-bromo-3-cyanobenzoic acid.
Applications De Recherche Scientifique
2-Bromo-3-cyanobenzyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-cyanobenzyl acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the cyano group can participate in various transformations. The acetate group can undergo hydrolysis or oxidation, leading to different functional derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-cyanobenzyl acetate
- 3-Bromo-2-cyanobenzyl acetate
- 2-Chloro-3-cyanobenzyl acetate
Comparison
2-Bromo-3-cyanobenzyl acetate is unique due to the specific positioning of the bromine and cyano groups, which influences its reactivity and applications. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for targeted synthesis and research.
Propriétés
Formule moléculaire |
C10H8BrNO2 |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
(2-bromo-3-cyanophenyl)methyl acetate |
InChI |
InChI=1S/C10H8BrNO2/c1-7(13)14-6-9-4-2-3-8(5-12)10(9)11/h2-4H,6H2,1H3 |
Clé InChI |
CBTZQXHFNXPNKX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=C(C(=CC=C1)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



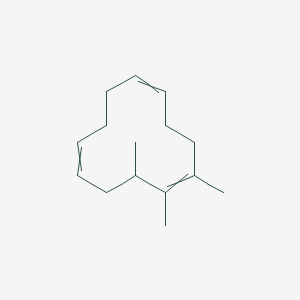
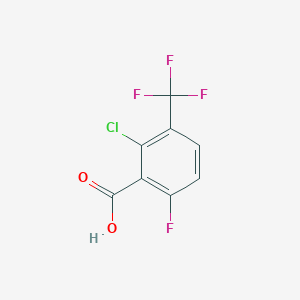
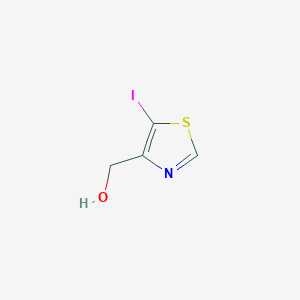
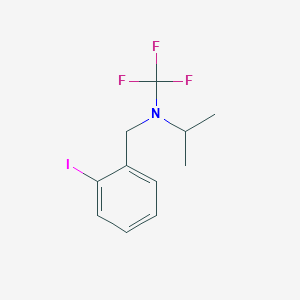
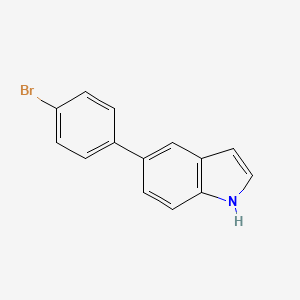
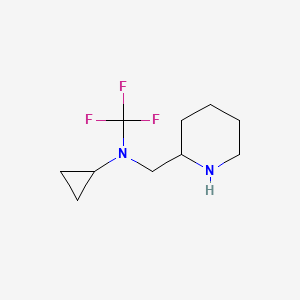
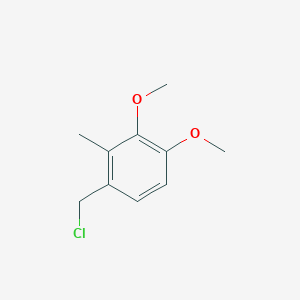
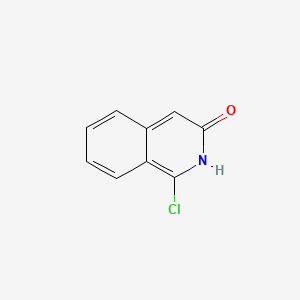
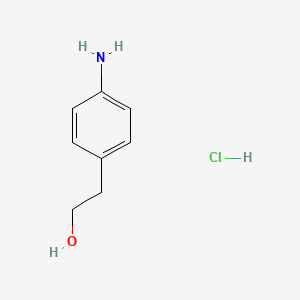
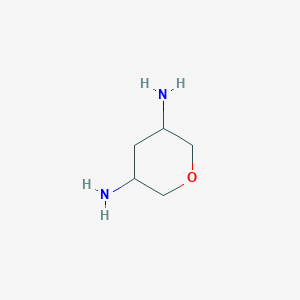

![1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol](/img/structure/B13976128.png)
